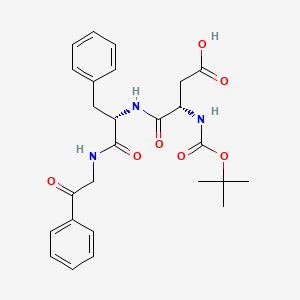
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide typically involves the protection of the amine group using the Boc group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tert-butyloxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide undergoes various types of reactions, including:
Reduction: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP), and trimethylsilyl iodide .
Major Products Formed
The major products formed from these reactions include the deprotected amine and tert-butyl cations .
Scientific Research Applications
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of dipeptides and other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide involves the protection of amine groups during chemical reactions. The Boc group is added to the amine under aqueous conditions, forming a stable carbamate. This protects the amine from unwanted reactions, allowing for selective deprotection under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and peptides, such as:
- tert-Butoxycarbonyl-protected glycine
- tert-Butoxycarbonyl-protected alanine
- tert-Butoxycarbonyl-protected valine .
Uniqueness
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide is unique due to its specific structure, which includes a phenacyl group and an aspartyl-phenylalanineamide moiety. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
CAS No. |
82006-97-1 |
|---|---|
Molecular Formula |
C26H31N3O7 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-[[(2S)-1-oxo-1-(phenacylamino)-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H31N3O7/c1-26(2,3)36-25(35)29-20(15-22(31)32)24(34)28-19(14-17-10-6-4-7-11-17)23(33)27-16-21(30)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t19-,20-/m0/s1 |
InChI Key |
KANKYQLSSLXILV-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















